molecular formula C20H22N2O6S2 B306358 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate

2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No. B306358
M. Wt: 450.5 g/mol
InChI Key: RVGAVYHPRGJJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a sulfonate ester that is commonly used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used extensively in scientific research due to its ability to modify proteins and peptides. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is commonly used as a reagent to determine the activity of proteases, enzymes that break down proteins. The compound is also used to study the structure and function of proteins, including their interactions with other molecules. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used in research related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester that modifies proteins by reacting with the amino acid residues in the protein. The compound specifically reacts with the amino acid cysteine, forming a covalent bond with the sulfur atom in the cysteine residue. This reaction results in the modification of the protein's structure and function.
Biochemical and Physiological Effects
The modification of proteins by 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can have various biochemical and physiological effects. The compound can alter the activity of enzymes and other proteins, affecting cellular processes such as metabolism, signaling, and gene expression. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the activity of certain proteases, which can be beneficial in the treatment of diseases such as cancer and inflammation.

Advantages and Limitations for Lab Experiments

The use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments has several advantages. The compound is relatively easy to synthesize and is stable under a wide range of conditions. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is also highly specific in its reactivity with cysteine residues, allowing for precise modification of proteins. However, the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments can be limited by its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in scientific research. One area of interest is the development of new methods for the synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and related compounds. Additionally, further research is needed to determine the optimal conditions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments and to identify potential applications in the treatment of diseases. Finally, the development of new techniques for the detection and analysis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-modified proteins could lead to new insights into the structure and function of proteins.

Synthesis Methods

2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process that involves the reaction of various chemicals in the presence of specific catalysts. The synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate and morpholine-4-carbothioamide in the presence of a reducing agent such as zinc dust. The reaction results in the formation of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as a yellow solid.

properties

Product Name

2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate

Molecular Formula

C20H22N2O6S2

Molecular Weight

450.5 g/mol

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H22N2O6S2/c1-14(23)21-16-4-6-17(7-5-16)30(24,25)28-18-8-3-15(13-19(18)26-2)20(29)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)

InChI Key

RVGAVYHPRGJJSI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC

Origin of Product

United States

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